molecular formula C29H24ClN3O6S2 B11523639 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-chlorobenzoate

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-chlorobenzoate

Cat. No.: B11523639
M. Wt: 610.1 g/mol
InChI Key: YOTWIOXMSCIVBK-UHFFFAOYSA-N
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Description

2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl 4-chlorobenzoate is a complex organic compound that features a variety of functional groups, including benzisothiazole, sulfonamide, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with chlorosulfonic acid to form the benzisothiazole ring.

    Sulfonamide Formation: The benzisothiazole derivative is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group.

    Coupling with Aniline Derivative: The sulfonamide is coupled with 4-methylaniline under suitable conditions to form the intermediate compound.

    Esterification: Finally, the intermediate is esterified with 4-chlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzisothiazole ring.

    Reduction: Reduced forms of the nitro groups, potentially forming amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Polymer Additives: It can be added to polymers to improve their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The benzisothiazole moiety can bind to proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl benzoate
  • 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl 4-methylbenzoate

Uniqueness

The presence of the 4-chlorobenzoate group in 2-[({4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)-4-methylanilino]ethyl 4-chlorobenzoate distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.

Properties

Molecular Formula

C29H24ClN3O6S2

Molecular Weight

610.1 g/mol

IUPAC Name

2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-4-methylanilino)ethyl 4-chlorobenzoate

InChI

InChI=1S/C29H24ClN3O6S2/c1-20-6-14-24(15-7-20)33(18-19-39-29(34)21-8-10-22(30)11-9-21)41(37,38)25-16-12-23(13-17-25)31-28-26-4-2-3-5-27(26)40(35,36)32-28/h2-17H,18-19H2,1H3,(H,31,32)

InChI Key

YOTWIOXMSCIVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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